molecular formula C25H26N4O B2420309 N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide CAS No. 1414851-57-2

N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide

Cat. No. B2420309
M. Wt: 398.51
InChI Key: DKBSGEPCDLMFJP-GIUXFLSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with an ethenyl group attached to a 1-azabicyclo[2.2.2]octan-2-yl group, which is further attached to a quinolin-4-ylmethyl group and a pyridine-2-carboxamide group. The exact structure can be determined using techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Antibacterial Activity of Homopolymers

Kumar et al. (2017) synthesized homopolymers using a monomer structurally related to the compound , demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antibacterial agents or materials (Kumar, Mageswari, Nithya, & Subramanian, 2017).

Potential Treatment for Cognitive Deficits in Schizophrenia

Wishka et al. (2006) identified a structurally similar compound as a potent and selective alpha7 neuronal nicotinic acetylcholine receptor agonist, suggesting its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006).

Synthesis and Characterization of Substituted Carboxamides

Yang et al. (2017) reported the synthesis of substituted carboxamides, with structures containing multiple nitrogen atoms capable of forming coordinate bonds with metal ions, indicating potential applications in targeted drug delivery and photoactivated therapies (Yang et al., 2017).

Development of Cognitive Disorder Treatments

Mazurov et al. (2012) discovered a compound closely related to the query compound, which is a selective α7 nicotinic acetylcholine receptor agonist. This compound showed promise in treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

properties

IUPAC Name

N-[(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23?,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSGEPCDLMFJP-GIUXFLSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide

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